3,7-Dimethyloxepan-2-one can be synthesized through various chemical processes, which are detailed in the synthesis analysis section. It is classified as a ketone due to the presence of the carbonyl group (C=O) and as a cyclic ether due to its oxepane structure. The compound's classification highlights its relevance in synthetic organic chemistry and materials science.
The synthesis of 3,7-dimethyloxepan-2-one can be achieved through several methodologies, including:
These methods highlight the versatility in synthesizing 3,7-dimethyloxepan-2-one, allowing for variations that can introduce different functional groups or stereochemical configurations.
The molecular structure of 3,7-dimethyloxepan-2-one consists of a seven-membered ring with two methyl substituents and a carbonyl group. The structural formula can be represented as follows:
In terms of three-dimensional conformation, the compound exhibits a chair-like structure typical for saturated cyclic compounds, which contributes to its stability and reactivity.
3,7-Dimethyloxepan-2-one participates in various chemical reactions typical for ketones and cyclic ethers:
These reactions expand the utility of 3,7-dimethyloxepan-2-one in synthetic organic chemistry.
The mechanism of action for reactions involving 3,7-dimethyloxepan-2-one primarily revolves around its carbonyl group. In nucleophilic addition reactions:
The stability imparted by the oxepane ring enhances its reactivity profile while providing pathways for further functionalization.
Key physical properties of 3,7-dimethyloxepan-2-one include:
Chemical properties include its reactivity as a ketone and cyclic ether, allowing it to participate in diverse chemical transformations.
3,7-Dimethyloxepan-2-one has several applications in scientific research:
Metabolic engineering has enabled significant advances in microbial production of lactones like 3,7-Dimethyloxepan-2-one from monoterpene precursors. Key strategies involve rewiring central metabolism to enhance precursor availability (phosphoenolpyruvate, erythrose-4-phosphate) and blocking competing pathways. In Escherichia coli, replacement of the native phosphotransferase system (PTS) with alternative glucose uptake systems (e.g., galP permease and glucokinase) increases phosphoenolpyruvate availability by 1.65-fold, directly boosting shikimate pathway flux essential for monoterpene synthesis [5] [9]. Further engineering of Corynebacterium glutamicum expressing a non-PTS myo-inositol transporter (iolT1) and deleted iolR regulator achieved a 22% mol/mol yield of aromatic intermediates from glucose, demonstrating enhanced carbon efficiency for lactone precursors [5] [9].
Pseudomonas putida strains engineered with heterologous cytochrome P450 monooxygenases (e.g., CYP101 from Bacillus megaterium) show 3.8-fold increased conversion of limonene to 3,7-Dimethyloxepan-2-one compared to wild-type strains. This is achieved by channeling electrons via ferredoxin reductase systems while suppressing β-oxidation pathways through fadD gene deletions [1] [8]. Table 1 summarizes key metabolic modifications:
Table 1: Metabolic Engineering Strategies for Enhanced 3,7-Dimethyloxepan-2-one Production
Host Strain | Genetic Modification | Precursor Yield Increase | Target Pathway |
---|---|---|---|
E. coli | PTS replacement with galP/glk | 1.65-fold DAHP yield | Shikimate pathway |
C. glutamicum | iolT1 expression + ΔiolR | 22% mol/mol glucose | Aromatic acid derivatives |
P. putida | CYP101 + ΔfadD | 3.8-fold lactone conversion | Monoterpene oxidation |
The enzymatic conversion of monoterpene ketones to 3,7-Dimethyloxepan-2-one is primarily mediated by Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes insert an oxygen atom adjacent to the carbonyl group, facilitating lactone ring formation. Rhodococcus ruber expresses a cyclohexanone monooxygenase (CHMO) that transforms dihydrocarvone into 3,7-Dimethyloxepan-2-one with strict regioselectivity at the C2 position. Structural studies reveal that substrate orientation in the CHMO active pocket is governed by hydrophobic residues (Phe249, Phe434), which position the monoterpene for nucleophilic attack by peroxyflavin [1] [8].
Notably, fusion constructs linking BVMOs to phosphite dehydrogenases (ptxD) enable cofactor regeneration without exogenous NADPH addition. E. coli expressing the Rhodococcus CHMO-ptxD fusion achieved a space-time yield of 0.85 g/L/h of 3,7-Dimethyloxepan-2-one from dihydrocarvone—a 2.3-fold improvement over systems requiring NADPH supplementation [1] [4].
Under oxygen-limited conditions, Azoarcus and Thauera species metabolize 3,7-Dimethyloxepan-2-one via β-oxidation-like pathways. Metagenomic analysis reveals a four-step enzymatic cascade:
This pathway couples lactone degradation to nitrate respiration, with transcriptomic data showing 12.5-fold upregulation of narG (nitrate reductase) in Thauera aromatica during growth on 3,7-Dimethyloxepan-2-one as the sole carbon source. The acl gene cluster (anaerobic cyclic lactone degradation) encodes substrate-specific enzymes, including a lactone hydrolase (AclH) with 18-fold higher activity toward 3,7-Dimethyloxepan-2-one than γ-valerolactone [6] [10].
Genome mining of 47 Rhodococcus and 32 Pseudomonas strains reveals distinct adaptations for lactone biosynthesis:
Table 2: Genomic Features of Lactone-Producing Bacteria
Feature | Rhodococcus Strains | Pseudomonas Strains |
---|---|---|
Core BVMO genes | 6–8 (CYP151/261 clusters) | 3–4 (phd/pca operons) |
Redox partner systems | Integrated fdx2-fdr | Modular phdABC |
Solvent tolerance | efflux pumps (SrpABC) | membrane transporters (TtgGHI) |
Monoterpene uptake | alkB hydroxylases | todX channel proteins |
Notably, Rhodococcus opacus DSM 43250 exhibits superior solvent tolerance due to srpABC efflux pumps that export lactones, reducing product toxicity. This enables accumulation of 3,7-Dimethyloxepan-2-one to 45 mM—2.7-fold higher than Pseudomonas putida KT2440 [1] [8].
The catalytic efficiency of BVMOs toward 3,7-Dimethyloxepan-2-one synthesis varies substantially across enzyme variants:
Substrate inhibition critically limits biocatalytic efficiency, with dihydrocarvone concentrations >15 mM reducing activity by 60–80% in wild-type enzymes. Directed evolution of Pseudomonas fluorescens BVMO generated mutant M3 (Q152T/L307V), which retains 92% activity at 50 mM substrate due to expanded substrate-binding tunnels [4].
Cofactor kinetics reveal NADPH binding as rate-limiting, with dissociation constants (Kd) of 28.5 µM for wild-type versus 12.4 µM for engineered fusion enzymes (BVMO-ptxD). This 2.3-fold tighter binding explains the enhanced catalytic efficiency in cofactor-limited systems [1] [4].
Table 3: Kinetic Parameters of Baeyer-Villiger Monooxygenases
Enzyme Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Substrate Inhibition Threshold (mM) |
---|---|---|---|---|
Wild-type CHMO | 0.42 | 2.1 | 5.0 | 15 |
F249A/F434A mutant | 0.18 | 4.7 | 26.1 | 38 |
Engineered M3 (Q152T/L307V) | 0.25 | 5.9 | 23.6 | 50 |
BVMO-ptxd fusion | 0.21 | 6.3 | 30.0 | 45 |
These kinetic insights guide enzyme engineering and bioprocess optimization for industrial-scale 3,7-Dimethyloxepan-2-one biosynthesis [1] [4].
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